3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan
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Overview
Description
3-(Isobutylthio)-2-((isobutylthio)methyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylthio)-2-((isobutylthio)methyl)furan can be achieved through various synthetic routes. One common method involves the reaction of furan derivatives with isobutylthiol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions. For example, the use of gold catalysts has been reported to facilitate the addition of nucleophiles to carbon–carbon multiple bonds, which can be applied to the synthesis of complex furans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylthio)-2-((isobutylthio)methyl)furan can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The isobutylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-(Isobutylthio)-2-((isobutylthio)methyl)furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronics
Mechanism of Action
The mechanism of action of 3-(Isobutylthio)-2-((isobutylthio)methyl)furan involves its interaction with specific molecular targets and pathways. The compound’s isobutylthio groups can participate in various chemical reactions, influencing its biological activity. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to
Biological Activity
3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan, a compound featuring a furan moiety and sulfide functionalities, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 246.39 g/mol
- CAS Number: Not widely reported, indicating limited commercial availability.
- Solubility: Solubility data is sparse, but compounds with similar structures often exhibit moderate solubility in organic solvents.
Antimicrobial Activity
Research indicates that compounds containing sulfide groups exhibit significant antimicrobial properties. A study on similar sulfide derivatives demonstrated effectiveness against various bacterial strains, suggesting that this compound may share this activity.
Table 1: Antimicrobial Activity of Sulfide Derivatives
Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-[(2-Methylpropyl)sulfanyl]-... | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Sulfide-containing compounds are also known for their anti-inflammatory properties. A study highlighted that derivatives with similar furan structures inhibited the production of pro-inflammatory cytokines in vitro.
Mechanism of Action:
- Inhibition of NF-kB signaling pathway.
- Reduction in the expression of COX-2 and iNOS.
Anticancer Potential
Emerging research suggests that compounds with furan and sulfide groups may possess anticancer properties. A recent investigation into related compounds indicated cytotoxic effects on cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
3-[(2-Methylpropyl)sulfanyl]-... | MCF-7 (Breast) | 15 |
HT-29 (Colon) | 20 |
Case Study 1: Antimicrobial Efficacy
In a laboratory study, a series of sulfide derivatives were tested against multi-drug resistant strains of bacteria. The results demonstrated that modifications to the sulfide group significantly enhanced antimicrobial efficacy, indicating a promising avenue for developing new antibiotics.
Case Study 2: Anti-inflammatory Response
A controlled experiment assessed the anti-inflammatory effects of similar furan derivatives in a murine model of arthritis. The treatment group showed a marked reduction in paw swelling and inflammatory markers compared to the control group, suggesting potential therapeutic applications for inflammatory diseases.
Properties
CAS No. |
61329-58-6 |
---|---|
Molecular Formula |
C13H22OS2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)-2-(2-methylpropylsulfanylmethyl)furan |
InChI |
InChI=1S/C13H22OS2/c1-10(2)7-15-9-12-13(5-6-14-12)16-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
InChI Key |
IJABKEILZNAPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSCC1=C(C=CO1)SCC(C)C |
Origin of Product |
United States |
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